molecular formula C14H21NO3S B2667906 (E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide CAS No. 1385620-42-7

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide

Cat. No. B2667906
CAS RN: 1385620-42-7
M. Wt: 283.39
InChI Key: JFRUQIYIEDDGJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a sulfonamide derivative that has been synthesized using various methods and has shown promising results in scientific research.

Scientific Research Applications

Cognitive Enhancement and Neuroprotection

One significant area of application for sulfonamide derivatives is in cognitive enhancement and neuroprotection. For instance, SB-399885 is a potent, selective 5-HT6 receptor antagonist showing cognitive-enhancing properties in aged rat models. This compound demonstrates the potential therapeutic utility of 5-HT6 receptor antagonists in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. The cognitive-enhancing effects are likely mediated through enhancements of cholinergic function, indicating the potential for sulfonamide derivatives in neuroprotective strategies (Hirst et al., 2006).

Anticancer Applications

Sulfonamide analogs have shown promise as microtubule-targeted anticancer agents. A series of (E)-N-aryl-2-arylethenesulfonamides exhibited potent cytotoxicity against a wide spectrum of cancer cell lines, including drug-resistant cell lines. These compounds have demonstrated significant in vivo potential as anticancer agents, disrupting microtubule formation and arresting cells in the mitotic phase, indicating a strong basis for further development in cancer therapy (Reddy et al., 2013).

Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, sulfonamide derivatives have been synthesized and characterized for their photosensitizing properties. The development of new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups has shown high singlet oxygen quantum yields, making them potent candidates for Type II photosensitizers in cancer treatment (Pişkin et al., 2020).

Molecular Structure and Gene Expression

Sulfonamide compounds have also been evaluated for their cell cycle inhibitory properties in antitumor screens. Studies on compounds like E7010 and E7070 have advanced to clinical trials, showcasing the potential of sulfonamide-focused libraries in discovering novel antiproliferative agents affecting cell cycle progression and offering insights into drug-sensitive cellular pathways (Owa et al., 2002).

Fluorescent Probes for Zinc(II)

The synthesis of sulfonamide analogs has led to the development of specific cellular fluorophores for zinc(II), such as zinquin ester derivatives. These compounds form fluorescent complexes with zinc(II), showing potential applications in biological imaging and the study of zinc in biological systems (Kimber et al., 2000).

properties

IUPAC Name

(E)-N-(2-methoxy-3-methylbutyl)-2-phenylethenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO3S/c1-12(2)14(18-3)11-15-19(16,17)10-9-13-7-5-4-6-8-13/h4-10,12,14-15H,11H2,1-3H3/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFRUQIYIEDDGJR-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CNS(=O)(=O)C=CC1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C(CNS(=O)(=O)/C=C/C1=CC=CC=C1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(2-Methoxy-3-methylbutyl)-2-phenylethenesulfonamide

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